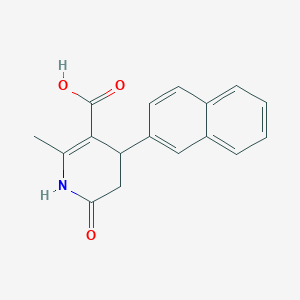
3,4-Dimethoxy-2-phenylacetophenone
Vue d'ensemble
Description
3,4-Dimethoxy-2-phenylacetophenone is an organic compound characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2-phenylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxy-2-phenylacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3,4-Dimethoxy-2-phenylacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-2-phenylacetophenone involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl moiety but has an acetic acid group instead of an ethanone.
3,4-Dimethoxyphenylpropionic acid: Another related compound with a propionic acid group.
Uniqueness: 3,4-Dimethoxy-2-phenylacetophenone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
Clé InChI |
WPVHTWVXVUQLAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-](/img/structure/B8547615.png)






![N-[2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-acetamide](/img/structure/B8547659.png)




